2-amino-N-ethyl-3-methyl-N-[(3S)-1-methylpiperidin-3-yl]butanamide

Catalog No.
S12168973
CAS No.
M.F
C13H27N3O
M. Wt
241.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-amino-N-ethyl-3-methyl-N-[(3S)-1-methylpiperidin...

Product Name

2-amino-N-ethyl-3-methyl-N-[(3S)-1-methylpiperidin-3-yl]butanamide

IUPAC Name

2-amino-N-ethyl-3-methyl-N-[(3S)-1-methylpiperidin-3-yl]butanamide

Molecular Formula

C13H27N3O

Molecular Weight

241.37 g/mol

InChI

InChI=1S/C13H27N3O/c1-5-16(13(17)12(14)10(2)3)11-7-6-8-15(4)9-11/h10-12H,5-9,14H2,1-4H3/t11-,12?/m0/s1

InChI Key

NKCXJYQXZIKVJK-PXYINDEMSA-N

Canonical SMILES

CCN(C1CCCN(C1)C)C(=O)C(C(C)C)N

Isomeric SMILES

CCN([C@H]1CCCN(C1)C)C(=O)C(C(C)C)N

2-amino-N-ethyl-3-methyl-N-[(3S)-1-methylpiperidin-3-yl]butanamide is a chemical compound characterized by its complex structure, which includes an amino group, an ethyl group, and a piperidine ring. This compound belongs to the class of amides and is notable for its potential applications in medicinal chemistry, particularly in drug development. The presence of the piperidine moiety suggests possible interactions with biological systems, making it a candidate for further pharmacological studies.

The chemical reactivity of 2-amino-N-ethyl-3-methyl-N-[(3S)-1-methylpiperidin-3-yl]butanamide can be explored through various reactions typical for amides and amines. Key reactions may include:

  • Acylation Reactions: The amino group can react with acyl chlorides to form N-acyl derivatives.
  • N-Alkylation: The nitrogen atom in the piperidine ring can participate in N-alkylation reactions, modifying the compound's properties.
  • Hydrolysis: Under acidic or basic conditions, the amide bond may hydrolyze to yield the corresponding carboxylic acid and amine.

These reactions are essential for synthesizing derivatives that may exhibit enhanced biological activity or different pharmacokinetic profiles.

Research indicates that compounds similar to 2-amino-N-ethyl-3-methyl-N-[(3S)-1-methylpiperidin-3-yl]butanamide may exhibit various biological activities, including:

  • Neurotransmitter Modulation: The piperidine structure is often associated with neurotransmitter receptor interactions, potentially influencing pathways related to mood and cognition.
  • Antidepressant Effects: Some analogs have shown promise as antidepressants by modulating serotonin and norepinephrine levels.
  • Pain Relief: Compounds in this class may also possess analgesic properties.

Further studies are required to elucidate the specific biological pathways influenced by this compound.

The synthesis of 2-amino-N-ethyl-3-methyl-N-[(3S)-1-methylpiperidin-3-yl]butanamide can be achieved through several methods:

  • Amide Formation: Reacting an appropriate amine with a carboxylic acid derivative (e.g., an acid chloride) under controlled conditions.
  • Piperidine Ring Formation: Utilizing known synthetic routes for constructing piperidine derivatives, such as cyclization reactions involving appropriate precursors.
  • Chiral Resolution: If necessary, enantiomers can be separated using chiral chromatography techniques to obtain the desired stereoisomer.

These methods highlight the importance of both classical organic synthesis techniques and modern chiral resolution strategies in producing this compound.

2-amino-N-ethyl-3-methyl-N-[(3S)-1-methylpiperidin-3-yl]butanamide has potential applications in several areas:

  • Pharmaceutical Development: As a lead compound for developing new medications targeting neurological disorders.
  • Research Tool: Useful in studying receptor interactions and signaling pathways in neuroscience.
  • Chemical Probes: May serve as a chemical probe in biological assays to understand disease mechanisms.

The versatility of this compound makes it a valuable addition to medicinal chemistry libraries.

Interaction studies involving 2-amino-N-ethyl-3-methyl-N-[(3S)-1-methylpiperidin-3-yl]butanamide focus on its binding affinity to various receptors:

  • Receptor Binding Assays: Evaluating the affinity for neurotransmitter receptors (e.g., serotonin, dopamine).
  • Enzyme Inhibition Studies: Investigating potential inhibition of enzymes involved in neurotransmitter metabolism.
  • Cellular Assays: Assessing effects on cell viability and signaling pathways in neuronal cell lines.

These studies are crucial for understanding the pharmacodynamics of the compound and its therapeutic potential.

Several compounds share structural similarities with 2-amino-N-ethyl-3-methyl-N-[(3S)-1-methylpiperidin-3-yl]butanamide, which can provide insights into its uniqueness:

Compound NameStructural FeaturesBiological Activity
N-MethylpiperidineLacks ethyl substitutionNeurotransmitter modulation
4-AminopiperidineDifferent functional groupsAntidepressant properties
1-(4-Methoxyphenyl)piperidinAromatic substitutionAnalgesic effects

The unique combination of an ethyl group and a specific piperidine configuration in 2-amino-N-ethyl-3-methyl-N-[(3S)-1-methylpiperidin-3-yl]butanamide distinguishes it from these compounds, potentially leading to unique pharmacological profiles.

XLogP3

1.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

241.215412493 g/mol

Monoisotopic Mass

241.215412493 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-09-2024

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